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molecular formula C8H7NO5 B1610663 Methyl 5-hydroxy-2-nitrobenzoate CAS No. 59216-77-2

Methyl 5-hydroxy-2-nitrobenzoate

Cat. No. B1610663
M. Wt: 197.14 g/mol
InChI Key: VYLLCOXNYMTKMD-UHFFFAOYSA-N
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Patent
US04205173

Procedure details

5-Hydroxy-2-nitrobenzoic acid (47 g) in 750 ml methanol was treated with 160 ml BF3 -ether, ether distilled off until pot temperature reached 60°, and refluxed overnight. The procedure was repeated with 100 ml BF3 -ether. The mixture was poured into 3 volumes of water, extracted with ethyl acetate, the ethyl acetate washed with water, KHCO3 solution, water, dried and concentrated to give 48.4 g product.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].B(F)(F)F.[CH3:18]COCC.CCOCC>CO>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([N+:11]([O-:13])=[O:12])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:18])=[O:8] |f:1.2|

Inputs

Step One
Name
Quantity
47 g
Type
reactant
Smiles
OC=1C=CC(=C(C(=O)O)C1)[N+](=O)[O-]
Name
Quantity
160 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
750 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
distilled off until pot temperature
CUSTOM
Type
CUSTOM
Details
reached 60°
TEMPERATURE
Type
TEMPERATURE
Details
refluxed overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
The mixture was poured into 3 volumes of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the ethyl acetate washed with water, KHCO3 solution, water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC(=C(C(=O)OC)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 48.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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